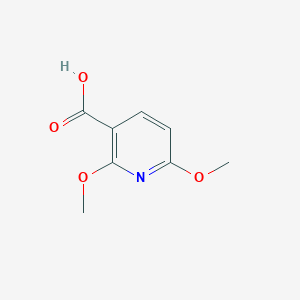

2,6-二甲氧基吡啶-3-羧酸

描述

2,6-Dimethoxypyridine-3-carboxylic acid is a chemical compound that is related to various research areas, including the synthesis of pharmaceuticals and the development of new materials. While the provided papers do not directly discuss 2,6-Dimethoxypyridine-3-carboxylic acid, they do provide insights into related compounds and their synthesis, properties, and potential applications. For instance, the synthesis of pyridine derivatives is a common theme, as is the exploration of their structural characteristics and reactivity.

Synthesis Analysis

The synthesis of pyridine derivatives is a topic of interest in several papers. For example, the synthesis of 6-acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid from 3,3-dimethoxy-2-butanone is described, suggesting a method that may be applicable to the synthesis of 2,6-Dimethoxypyridine-3-carboxylic acid with appropriate modifications . Similarly, the preparation of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids with various substituents, including a dimethylpropyl group, is reported, which involves the reaction of sodium enolates with cyanoacetamide . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using spectroscopic methods and X-ray diffraction analysis. For instance, the crystal structure of a thiourea carboxylic acid methyl ester derivative was elucidated, providing insights into the molecular conformation and crystal packing . Additionally, a new polymorph of 2,6-dimethoxybenzoic acid was discovered, which exhibits a non-planar molecular structure and a unique hydrogen bonding pattern . These findings highlight the importance of molecular structure in determining the physical properties and reactivity of pyridine derivatives.

Chemical Reactions Analysis

The reactivity of pyridine carboxylic acid derivatives is explored in several studies. The functionalization reactions of a pyrazole carboxylic acid with 2,3-diaminopyridine are investigated, leading to the formation of different products depending on the reaction conditions . Moreover, the formation of 6-acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid involves a sequence that suggests a dehydration step, which could be relevant to understanding the reactivity of 2,6-Dimethoxypyridine-3-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are closely related to their molecular structure. The new polymorph of 2,6-dimethoxybenzoic acid demonstrates how different crystal forms can affect the properties of a compound, such as solubility and stability . The hypoglycemic activity of certain 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids is also reported, indicating the potential for biological activity in related compounds . These studies provide a foundation for understanding the properties of 2,6-Dimethoxypyridine-3-carboxylic acid and its potential applications in various fields.

科学研究应用

Organotin (IV) Complexes Preparation

- Scientific Field: Chemistry

- Application Summary: 2,6-Dimethoxypyridine-3-carboxylic acid is used in the preparation of various organotin (IV) complexes .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: These organotin (IV) complexes have been evaluated for their antiproliferative action against pancreatic carcinoma (PANC-1), erythroleukemia (K562), and two glioblastoma multiform (U87 and LN-229) human cell lines .

Preparation of Novel Benzothiazolo Naphthyridone Carboxylic Acid Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: 2,6-Dimethoxypyridine-3-carboxylic acid may be used in the preparation of novel benzothiazolo naphthyridone carboxylic acid derivatives .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of this application were not provided in the source .

Catalyst for Terminal Epoxy-Carboxylic Acid Ring Opening Reactions

- Scientific Field: Green Chemistry

- Application Summary: The nucleophilic ring opening of epoxides by carboxylic acids is an indispensable transformation for materials science and coating technologies .

- Methods of Application: An efficient, environmentally benign and non-toxic halide free cooperative catalyst system based on an iron (III) benzoate complex and guanidinium carbonate is reported .

- Results or Outcomes: The novel catalyst system shows improved activity over onium halide catalysts under neat conditions and in several solvents, including anisole and n BuOAc .

Preparation of Organotin (IV) Complexes

- Scientific Field: Inorganic Chemistry

- Application Summary: 2,6-Dimethoxypyridine-3-carboxylic acid may be used in the preparation of various organotin (IV) complexes .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of this application were not provided in the source .

Preparation of Novel Benzothiazolo Naphthyridone Carboxylic Acid Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: 2,6-Dimethoxypyridine-3-carboxylic acid may be used in the preparation of novel benzothiazolo naphthyridone carboxylic acid derivatives .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of this application were not provided in the source .

Catalyst for Terminal Epoxy-Carboxylic Acid Ring Opening Reactions

- Scientific Field: Green Chemistry

- Application Summary: The nucleophilic ring opening of epoxides by carboxylic acids is an indispensable transformation for materials science and coating technologies .

- Methods of Application: An efficient, environmentally benign and non-toxic halide free cooperative catalyst system based on an iron (III) benzoate complex and guanidinium carbonate is reported .

- Results or Outcomes: The novel catalyst system shows improved activity over onium halide catalysts under neat conditions and in several solvents, including anisole and n BuOAc .

Preparation of Organotin (IV) Complexes

- Scientific Field: Inorganic Chemistry

- Application Summary: 2,6-Dimethoxypyridine-3-carboxylic acid may be used in the preparation of various organotin (IV) complexes .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of this application were not provided in the source .

Preparation of Novel Benzothiazolo Naphthyridone Carboxylic Acid Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: 2,6-Dimethoxypyridine-3-carboxylic acid may be used in the preparation of novel benzothiazolo naphthyridone carboxylic acid derivatives .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of this application were not provided in the source .

Catalyst for Terminal Epoxy-Carboxylic Acid Ring Opening Reactions

- Scientific Field: Green Chemistry

- Application Summary: The nucleophilic ring opening of epoxides by carboxylic acids is an indispensable transformation for materials science and coating technologies .

- Methods of Application: An efficient, environmentally benign and non-toxic halide free cooperative catalyst system based on an iron (III) benzoate complex and guanidinium carbonate is reported .

- Results or Outcomes: The novel catalyst system shows improved activity over onium halide catalysts under neat conditions and in several solvents, including anisole and n BuOAc .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

2,6-dimethoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-6-4-3-5(8(10)11)7(9-6)13-2/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJQZCSCHUIITF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357411 | |

| Record name | 2,6-Dimethoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660409 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2,6-Dimethoxypyridine-3-carboxylic acid | |

CAS RN |

16727-43-8 | |

| Record name | 2,6-Dimethoxynicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16727-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethoxypyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetophenone, 2-(pyrido[3,4-d]pyridazin-5-ylthio)-](/img/structure/B99976.png)

![benzyl (NE)-N-[amino(methoxy)methylidene]carbamate](/img/structure/B99977.png)